molecular formula C24H15NO B15247914 5-Phenyl-5H-benzofuro[3,2-c]carbazole

5-Phenyl-5H-benzofuro[3,2-c]carbazole

Cat. No.: B15247914
M. Wt: 333.4 g/mol
InChI Key: MWYXWXOIVWUSII-UHFFFAOYSA-N
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Description

5-Phenyl-5H-benzofuro[3,2-c]carbazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by a fused ring system that includes benzofuran and carbazole moieties, which contribute to its distinct chemical behavior and potential utility in advanced materials and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-5H-benzofuro[3,2-c]carbazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions to form the fused ring system.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally involves scalable organic reactions that can be optimized for higher yields and purity. The use of advanced catalytic systems and controlled reaction environments is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-5H-benzofuro[3,2-c]carbazole undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the electronic properties of the compound, making it suitable for specific applications.

    Reduction: Reduction reactions can be used to alter the functional groups attached to the core structure.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common for introducing different substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s utility in different applications.

Scientific Research Applications

5-Phenyl-5H-benzofuro[3,2-c]carbazole has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Phenyl-5H-benzofuro[3,2-c]carbazole exerts its effects involves its interaction with molecular targets through its unique electronic structure. The compound’s multi-resonance skeleton allows for efficient energy transfer and emission processes, making it suitable for applications in OLEDs and other optoelectronic devices. The pathways involved include enhanced reverse intersystem crossing rates, which contribute to its high external quantum efficiencies .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H15NO

Molecular Weight

333.4 g/mol

IUPAC Name

5-phenyl-[1]benzofuro[3,2-c]carbazole

InChI

InChI=1S/C24H15NO/c1-2-8-16(9-3-1)25-20-12-6-4-11-19(20)23-21(25)15-14-18-17-10-5-7-13-22(17)26-24(18)23/h1-15H

InChI Key

MWYXWXOIVWUSII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C42)C5=C(C=C3)C6=CC=CC=C6O5

Origin of Product

United States

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